molecular formula C16H17NO B1619354 3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 52055-73-9

3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B1619354
CAS RN: 52055-73-9
M. Wt: 239.31 g/mol
InChI Key: VFGSMUQJSKXXKH-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine, also known as BMB, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs, materials, and other applications.

Future Directions

: Synthesis and therapeutic potential of imidazole containing compounds : Synthesis of 3-phenyl-6-formyl-3, 4-dihydro-2H-1, 3-benzoxazine : Polymers | Preparation and Characterization of Guaiacol-Furfuramine Benzoxazine and Its Modification of Bisphenol A-Aniline Oxazine Resin

properties

IUPAC Name

3-benzyl-6-methyl-2,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-8-16-15(9-13)11-17(12-18-16)10-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSMUQJSKXXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301780
Record name 3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine

CAS RN

52055-73-9
Record name NSC146339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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